molecular formula C13H18O4 B14285241 2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane CAS No. 118128-82-8

2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane

Cat. No.: B14285241
CAS No.: 118128-82-8
M. Wt: 238.28 g/mol
InChI Key: JIWMMZJGCZWMIP-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms The compound also features a 3,4-dimethoxyphenyl group, which is a phenyl ring substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions generally include:

    Reactants: 3,4-dimethoxybenzaldehyde and ethylene glycol

    Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)

    Solvent: Anhydrous dichloromethane

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of supported catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Phenyl derivatives with different functional groups

Scientific Research Applications

2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups at the 3 and 4 positions.

    2-(3,4-Dimethoxyphenyl)ethanol: A related compound with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetic acid: Another compound with a 3,4-dimethoxyphenyl group, used in various chemical syntheses.

Uniqueness

2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and allows for its use in specialized applications.

Properties

CAS No.

118128-82-8

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane

InChI

InChI=1S/C13H18O4/c1-13(16-6-7-17-13)9-10-4-5-11(14-2)12(8-10)15-3/h4-5,8H,6-7,9H2,1-3H3

InChI Key

JIWMMZJGCZWMIP-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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